

An In-depth Technical Guide to the Physicochemical Properties of *cis*-Dehydroosthol

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Compound of Interest

Compound Name: *cis*-Dehydroosthol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ***cis*-Dehydroosthol**, a natural coumarin derivative. The information is presented to support research, drug discovery, and development activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided.

Physicochemical Properties of *cis*-Dehydroosthol

***cis*-Dehydroosthol** is a coumarin compound with the systematic IUPAC name 7-methoxy-8-[(1*Z*)-3-methylbuta-1,3-dienyl]chromen-2-one. While experimental data for some properties are limited, a combination of predicted and available data provides a solid foundation for its physicochemical profile.

Data Summary

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₄ O ₃	-
Molecular Weight	242.27 g/mol	-
Physical Description	Powder	-
Melting Point	Not experimentally determined	-
Boiling Point	Not experimentally determined	-
Water Solubility	0.018 g/L (Predicted)	ALOGPS
logP (Octanol-Water Partition Coefficient)	3.13 - 3.33 (Predicted)	ChemAxon, ALOGPS
pKa (Strongest Basic)	-4.8 (Predicted)	ChemAxon
Hydrogen Bond Donor Count	0	ChemAxon
Hydrogen Bond Acceptor Count	2	ChemAxon
Polar Surface Area	35.53 Å ²	ChemAxon
Rotatable Bond Count	3	ChemAxon

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of natural compounds like **cis-Dehydroosthol** are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.^{[1][2]}

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.^[3]

Procedure:

- **Sample Preparation:** Ensure the **cis-Dehydroosthol** sample is completely dry and finely powdered.[2]
- **Capillary Tube Loading:** Press the open end of a capillary tube into the powdered sample until a small amount (2-3 mm in height) enters the tube.[4]
- **Sample Packing:** Invert the capillary tube and tap it gently on a hard surface to pack the sample tightly into the sealed bottom.[5]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus.[2]
- **Heating:**
 - For an unknown compound, a rapid heating rate (10-20°C/minute) can be used to determine an approximate melting range.
 - For a more precise measurement, start heating at a slower rate (1-2°C/minute) when the temperature is about 15-20°C below the approximate melting point.[4]
- **Observation and Recording:** Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[1]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7]

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then quantified.[6]

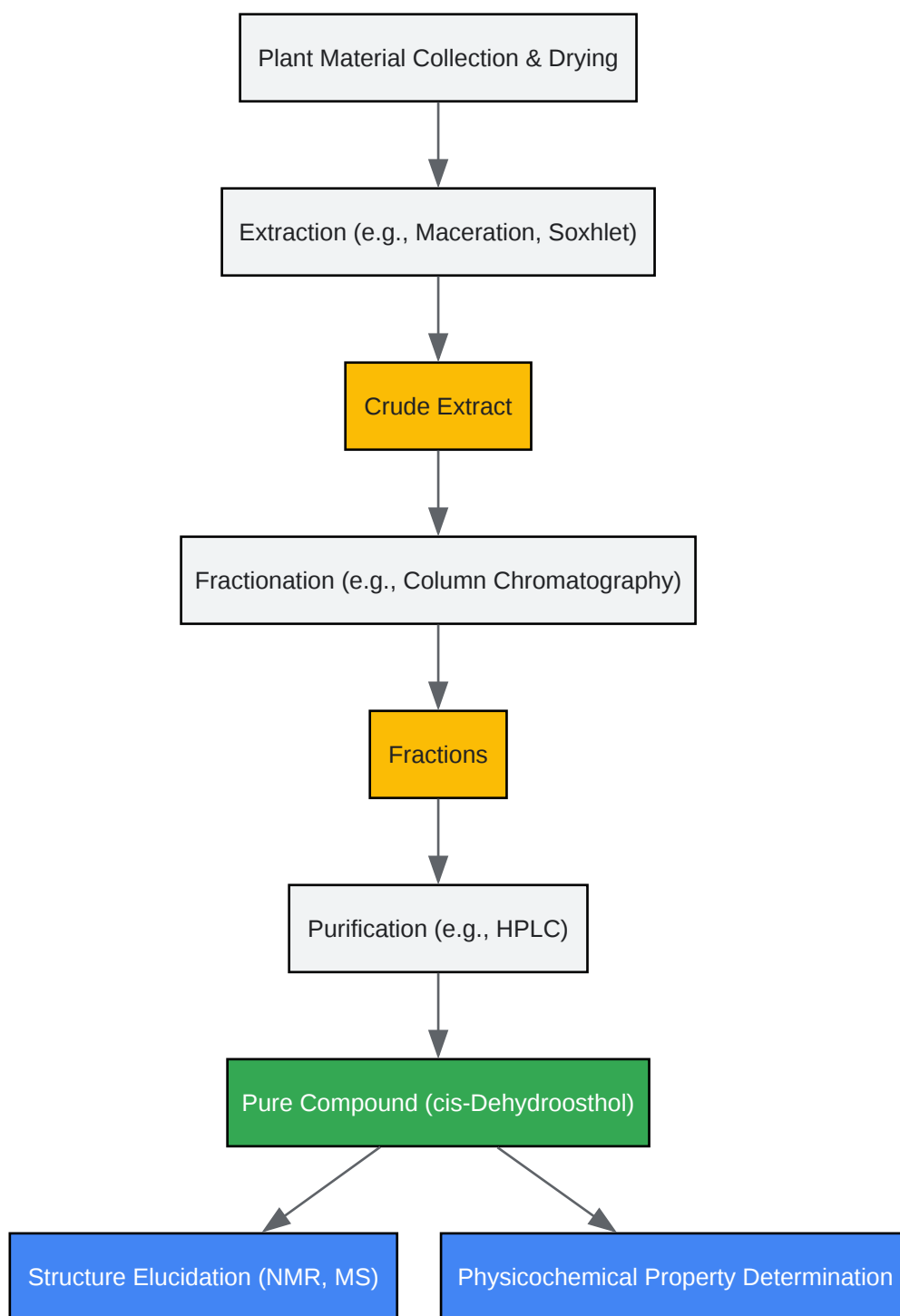
Procedure:

- Preparation of Saturated Solution: Add an excess amount of **cis-Dehydroosthol** to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.[6]
- Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6]
- Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 μ m PTFE syringe filter).[8]
- Quantification of Solute:
 - Prepare a series of standard solutions of **cis-Dehydroosthol** of known concentrations.
 - Analyze the filtrate and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
 - Construct a calibration curve from the standard solutions to determine the concentration of **cis-Dehydroosthol** in the filtrate.[7]
- Data Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.[6]

Visualizations

Experimental Workflow: Isolation and Characterization of a Natural Product

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like **cis-Dehydroosthol** from a plant source.

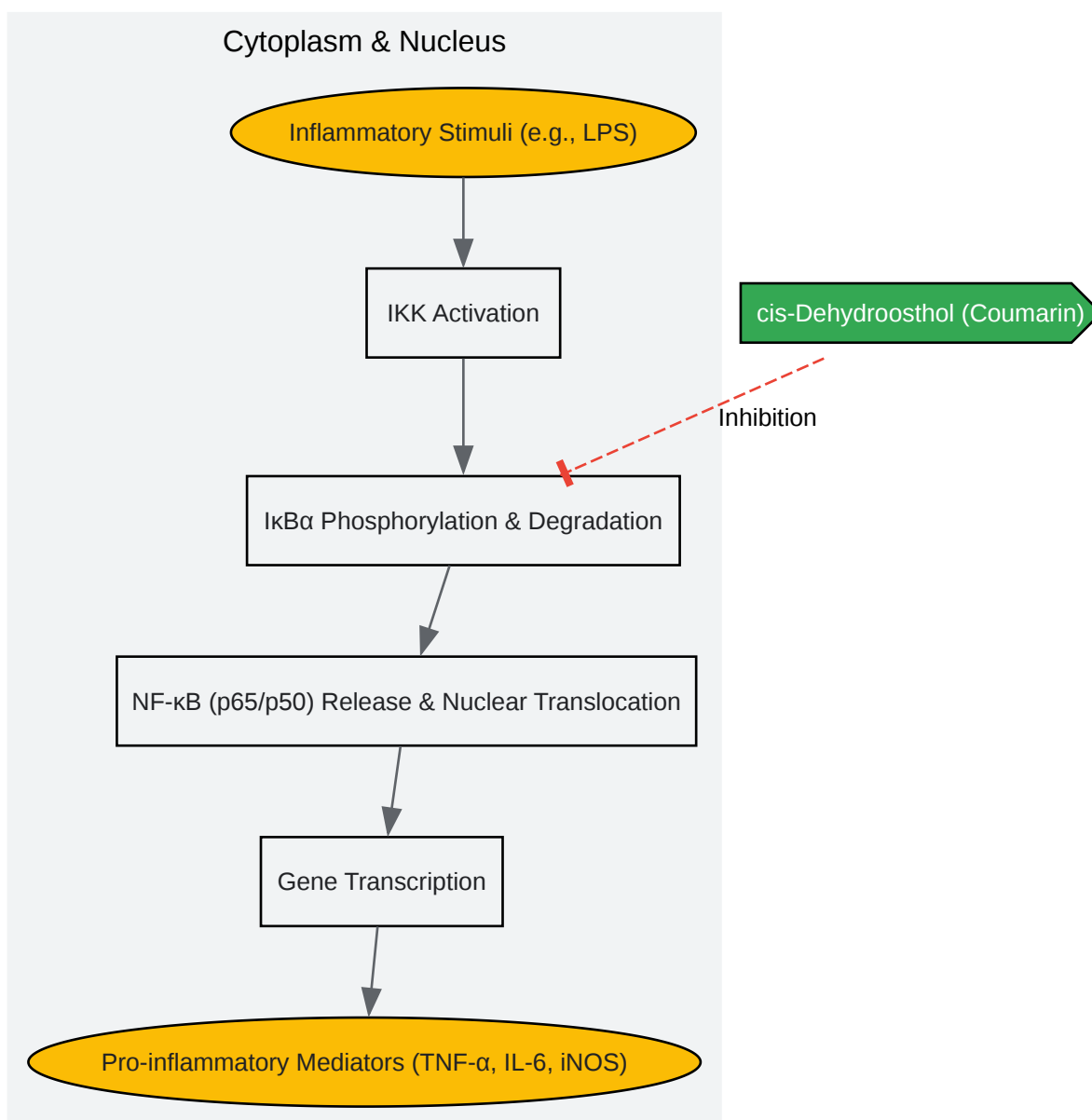


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Workflow for Natural Product Isolation and Analysis.

Signaling Pathway: Anti-inflammatory Action of Coumarins via NF- κ B Inhibition

Coumarins are known to exhibit anti-inflammatory properties, often through the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10][11] This pathway is a central regulator of the inflammatory response. The diagram below illustrates a simplified representation of this mechanism.



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Inhibition of the NF- κ B pathway by coumarins.

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